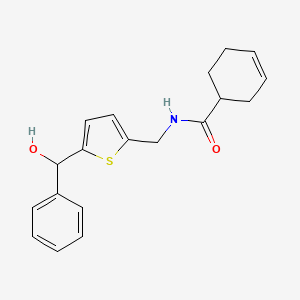

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15,18,21H,6,9-10,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYSOGGOWZIEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their versatile chemical structure. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biological Activity

The compound N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.

Molecular Formula

- Molecular Formula : C22H26N2O3S

Structural Features

The compound features a cyclohexene ring, a thiophene moiety, and a hydroxymethylphenyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 398.52 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to receptors, modulating their activity and influencing signaling pathways.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide.

| Compound Name | Biological Activity |

|---|---|

| N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Anticancer properties |

| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | Antimicrobial activity |

Synthetic Routes

The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions:

- Preparation of Intermediates : Cyclohexene and thiophene intermediates are synthesized.

- Coupling Reactions : These intermediates are coupled through alkylation and acylation processes under optimized conditions.

Industrial Production

In an industrial context, the production may utilize automated reactors for scalability while ensuring high purity through advanced purification techniques like chromatography.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.